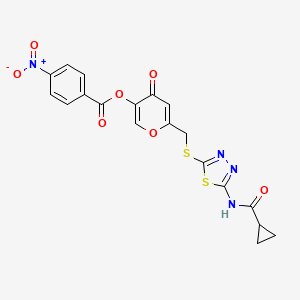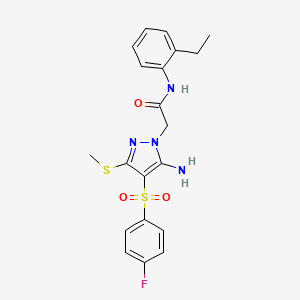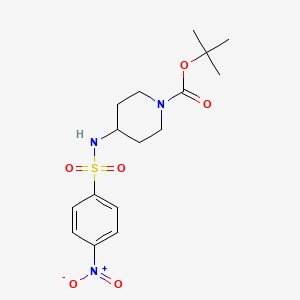
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various metabolic processes within the body. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to nicotinamide, featuring additional functional groups that may alter its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of derivatives related to nicotinamide often involves the modification of the nicotinamide moiety to introduce various substituents that can confer different properties to the molecule. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has been reported to yield compounds with significant herbicidal activity . Although the specific synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of nicotinic acid or nicotinamide as starting materials, followed by the introduction of the ureido and dimethoxyphenyl groups through appropriate chemical reactions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be analyzed using various spectroscopic techniques, including vibrational spectroscopy. Studies on similar compounds, such as N-phenyl-3-pyridinecarboxamide, have utilized conformational analysis and vibrational spectral analysis to predict stable molecular structures and assign vibrational frequencies . The molecular structure of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would likely exhibit characteristic features such as hydrogen bonding and mesomeric effects, which can be inferred from the structural analysis of related compounds.
Chemical Reactions Analysis
Nicotinamide and its derivatives participate in a variety of chemical reactions, often as part of metabolic pathways. For example, N-methyl-nicotinamide can be oxidized to N-methyl-2-pyridone-5-carboxamide, a major metabolite of nicotinamide . The chemical reactivity of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would be influenced by its functional groups, potentially leading to interactions with enzymes and other biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are crucial for their biological activity and potential as pharmaceutical agents. For instance, the metabolite N-methyl-2-pyridone-5-carboxamide has been identified as a uremic toxin with implications for the treatment of high levels of phosphorus in end-stage renal disease . The properties of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide, such as solubility, stability, and reactivity, would be important for understanding its behavior in biological systems and its potential therapeutic applications. Vibrational spectroscopy and quantum chemical studies on related compounds provide insights into the electronic transitions, molecular reactivity, and possible reactive sites, which are relevant for pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Skin Disease Treatment
Nicotinamide, a component of crucial coenzymes like NAD+ and NADP+, plays a significant role in oxidation-reduction reactions within biological systems. Its antioxidant action, primarily through poly-adenosine diphosphate-ribose polymerase (PARP) inhibition, makes it a candidate for preventing and treating several skin diseases. Its established use in systemic therapy of pellagra and potential applications in acne-prone skin care highlight its therapeutic versatility (Otte, Borelli, & Korting, 2005).
DNA Repair Stimulation
Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes following damage from UV irradiation and chemical agents. This ability to enhance DNA repair mechanisms underscores its potential in reducing the mutagenic effects of environmental stressors on cells (Berger & Sikorski, 1980).
Metabolic Effects in Cancer Cells
Research has explored nicotinamide's metabolic effects on cancer cells, particularly through the inhibition of NAMPT, a key enzyme in nicotinamide adenine dinucleotide (NAD+) synthesis. This inhibition impacts cellular metabolism, suggesting a potential therapeutic approach in cancer treatment by targeting metabolic pathways (Tolstikov et al., 2014).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic environments. This application is crucial in industrial chemistry for preventing metal degradation and extending the lifespan of metallic structures (Chakravarthy, Mohana, & Kumar, 2014).
Chemoprevention and Therapy in Cancer
Nicotinamide's role in cancer chemoprevention and therapy has been confirmed in clinical trials, especially for non-melanoma skin cancers. Its safety, tolerability, and cost-effectiveness make it a promising agent for further research and development in oncology (Nikas, Paschou, & Ryu, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that compounds of the phenethylamine class, such as this one, often interact with neurotransmitter systems
Mode of Action
Phenethylamines typically exert their effects by interacting with the body’s neurotransmitter systems . They can act as agonists or antagonists at various receptor sites, or they can influence the reuptake or degradation of certain neurotransmitters .
Biochemical Pathways
Given its structural similarity to phenethylamines, it may influence pathways involving neurotransmitters such as dopamine
Result of Action
Phenethylamines often have psychoactive effects due to their interaction with neurotransmitter systems . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.
Eigenschaften
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHCZNTGGBCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

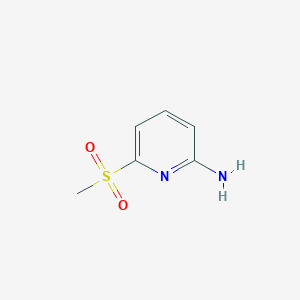
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)
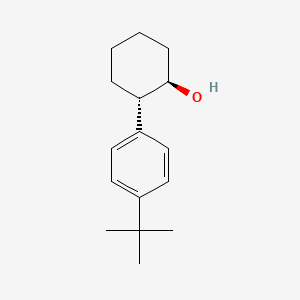
![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)
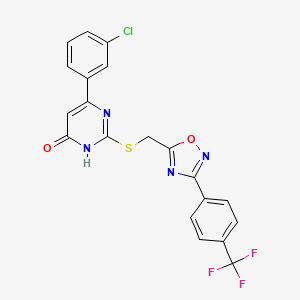

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)
